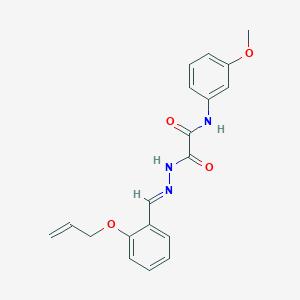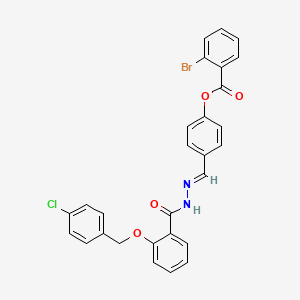
Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a thienyl group
Métodos De Preparación
The synthesis of Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and thienyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or thienyl groups are replaced by other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be compared with other similar compounds, such as:
2-amino-7,7-dimethyl-1-(4-nitrophenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a similar quinoline core but differs in the presence of a carbonitrile group instead of a carboxylate group.
2-amino-7,7-dimethyl-1-(4-nitrophenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has an amide group instead of a carboxylate group, which may affect its chemical and biological properties.
Propiedades
Fórmula molecular |
C24H25N3O5S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-4-32-23(29)21-20(18-6-5-11-33-18)19-16(12-24(2,3)13-17(19)28)26(22(21)25)14-7-9-15(10-8-14)27(30)31/h5-11,20H,4,12-13,25H2,1-3H3 |
Clave InChI |
DLHWEMZNPWNTIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)



![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)


![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)
![1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12018585.png)


